Tirapazamine
Overview
Description
Tirapazamine, also known as SR-4233, is an experimental anticancer drug that is activated in hypoxic conditions . This activation is very useful as this hypoxic state is found in human solid tumors in a common phenomenon known as tumor hypoxia . Tirapazamine is solely activated in those hypoxic areas of solid tumors .
Synthesis Analysis
While specific details on the synthesis of Tirapazamine were not found in the search results, it’s worth noting that Tirapazamine and its derivatives were synthesized as described in various studies .
Molecular Structure Analysis
Tirapazamine has a molecular weight of 178.151 and a chemical formula of C7H6N4O2 . The electronic properties of Tirapazamine have been studied in vacuum, micro-hydrated from one up to three molecules of water and embedded in a continuum of water .
Chemical Reactions Analysis
Tirapazamine’s selective behavior is often directly linked to the abundance of O2 . It has been observed that Tirapazamine primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species .
Physical And Chemical Properties Analysis
Tirapazamine possesses unique optical properties: the visible red-shift of UV–Vis spectra is obtained in pH 12 and above, although these spectra remain relatively unchanged over a pH range of 4–10 . The visible absorption maximum is strongly dependent on solvent polarity .
Scientific Research Applications
Targeting Hypoxia Tumors
Tirapazamine, also known as SR-4233, is an experimental anticancer drug that is activated in hypoxic conditions . This activation is very useful as this hypoxic state is found in human solid tumors in a common phenomenon known as tumor hypoxia . Hence, Tirapazamine is solely activated in those hypoxic areas of solid tumors .
Conjugation with Gold Nanoparticles
To increase tumor accumulation, gold nanoparticles (GNPs) were selected to conjugate with Tirapazamine . In a study, the biochemical and therapeutic roles of the conjugated gold nanoparticles–Tirapazamine (GNPs–TPZ) on therapeutic assessments of MKN45-induced xenograft animal model were assessed . The results indicated that GNPs–TPZ was a potential nanomedicine for selectively targeting hypoxia tumors coupled with decreased side effects on healthy tissue or organs .
Treatment of Gastric Cancer
Tirapazamine significantly reduced cell viability of hypoxic gastric cancer MKN45 cells, but not in cells incubated in normoxia condition . For improving tumor targeting efficiency, the GNPs drug carrier was conjugated to Tirapazamine via binding mediator bovine serum albumin (BSA), and it was demonstrated that this conjugated GNPs–TPZ retained the unique characteristics of hypoxic toxin and possessed the adequate feature of systemic bio-distributions in animals .
Cleaning Glassware in Laboratories
Tirapazamine was used to clean the glassware by dissolving any residual metallic particles which could possibly interfere with the synthesis of gold nanoparticles .
Combination Therapy with Nonthermal Plasma
The effects of Nonthermal Plasma (NTP) are augmented by the DNA-damaging prodrug, Tirapazamine (TPZ), which becomes a free radical only in conditions of hypoxemia, which is often enhanced in the tumor microenvironment . This combination therapy has shown efficacy through experiments with B16-F10 and 1205 Lu metastatic melanoma cells both in vitro and in vivo .
Treatment of Melanoma In Situ
A novel combination therapy of nonthermal plasma (NTP) and Tirapazamine has been developed to treat melanoma in situ . The therapy has shown no significant effects when applied to porcine skin, indicating its safety parameters . The importance of functional gap junctions is indicated as a mechanism to promote the therapeutic effect .
Mechanism of Action
Target of Action
Tirapazamine, also known as SR-4233, is an experimental anticancer drug that targets hypoxic cells in solid tumors . Hypoxia, or low oxygen levels, is a common phenomenon in human solid tumors . Cells in these hypoxic regions are typically resistant to radiotherapy and most anticancer drugs . Tirapazamine is activated in these hypoxic areas of solid tumors .
Mode of Action
Tirapazamine is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors . The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species . This free radical species interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .
Biochemical Pathways
The biochemical pathways involved in the action of Tirapazamine are primarily related to DNA damage. The free radical species generated by Tirapazamine interacts with DNA, causing single- and double-strand breaks and lethal chromosome aberrations . This DNA damage leads to cell death in the hypoxic regions of solid tumors .
Pharmacokinetics
The pharmacokinetics of Tirapazamine reveal that its elimination in patients is generally bi-phasic, with low inter-patient variability being found in clearance . A significant increase in dose results in a proportional increase in the area under the curve (AUC), indicating that the drug’s bioavailability increases with the dose .
Result of Action
The result of Tirapazamine’s action is the selective killing of hypoxic cells in solid tumors . These cells are typically resistant to other anticancer treatments, making Tirapazamine a valuable addition to combination therapies . The drug’s action results in DNA damage, leading to cell death in the targeted hypoxic regions .
Action Environment
The action of Tirapazamine is influenced by the oxygen levels in the tumor environment . The drug is activated to its toxic form only at very low levels of oxygen, a condition known as hypoxia . This selective activation allows Tirapazamine to target and kill cells in hypoxic regions of solid tumors, while limiting toxicity in normal, well-oxygenated tissues .
Future Directions
Tirapazamine has had only limited effectiveness in clinical trials, but it has been used as a lead compound to develop a number of newer compounds with improved anti-cancer properties . A new clinical phase I trial of Tirapazamine combined with embolization in liver cancer has been received in June, 2014 .
properties
IUPAC Name |
1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYDPOVDJJZGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin. | |
Record name | Tirapazamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
27314-97-2 | |
Record name | Tirapazamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27314-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirapazamine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027314972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirapazamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Amino-1,2,4-benzotriazine-1,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRAPAZAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UD32YR59G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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